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For researchers, scientists, and drug development professionals, ensuring the reliability and

reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic

drug products. Incurred sample reanalysis (ISR) serves as a critical in-study validation to

confirm the precision and accuracy of the analytical method under real-world conditions. This

guide provides a comprehensive comparison of ISR methodologies and acceptance criteria

relevant to gabapentin bioequivalence (BE) studies, supported by detailed experimental

protocols and visual workflows.

The Importance of ISR in Bioanalytical Method
Validation
Bioanalytical methods are rigorously validated before analyzing study samples. This validation

typically uses spiked quality control (QC) samples prepared in a clean matrix. However,

incurred samples—those obtained from subjects after drug administration—can present a more

complex analytical challenge.[1] Factors such as the presence of metabolites, protein binding,

back-conversion of metabolites, and matrix effects can differ between incurred samples and

spiked QCs, potentially affecting the reliability of the analytical method.[1] ISR is therefore

essential to demonstrate that the validated method is reproducible for the actual study

samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the

European Medicines Agency (EMA) mandate ISR for all bioequivalence studies to ensure the

integrity of the pharmacokinetic data.[1][2]
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Comparative Analysis of ISR Acceptance Criteria
Regulatory guidelines provide clear acceptance criteria for ISR in bioequivalence studies.

While largely harmonized, minor differences in the recommended number of samples for

reanalysis exist. The fundamental acceptance criterion for small molecules like gabapentin is

that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between

the initial and the reanalyzed concentration should be within ±20% of their mean.

Below is a summary of the key parameters and acceptance criteria for ISR as stipulated by

major regulatory agencies.
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Parameter FDA Guideline EMA Guideline

Studies Requiring ISR

All in vivo human BE studies

and all pivotal PK or PD

studies.

All pivotal bioequivalence

trials, first clinical trial in

subjects, first patient trial, and

trials in patients with impaired

hepatic and/or renal function.

Number of Samples

A minimum of 7% of the total

number of study samples, with

a minimum of 20 samples. For

studies with fewer than 1000

samples, at least 10% of the

samples.

10% of the samples for studies

with up to 1000 samples. For

studies with more than 1000

samples, 100 samples plus 5%

of the number of samples

exceeding 1000.

Sample Selection

Samples should be selected

from around the maximum

concentration (Cmax) and from

the elimination phase.

Samples should be obtained

from around Cmax and in the

elimination phase.

Acceptance Criteria

At least 67% of the repeated

samples must have a

percentage difference between

the original and the repeated

value within ±20% of their

mean.

The percent difference

between the initial

concentration and the

concentration measured during

the repeat analysis should not

be greater than 20% of their

mean for at least 67% of the

repeats.

Calculation Formula

(% Difference) = [(Repeat

Value - Initial Value) / Mean

Value] x 100

(% Difference) = [(Repeat

Value - Initial Value) / Mean

Value] x 100

Experimental Protocol for Incurred Sample
Reanalysis
The following protocol outlines a typical procedure for conducting ISR in a gabapentin

bioequivalence study.
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1. Objective: To confirm the reproducibility of the bioanalytical method for gabapentin in

incurred human plasma samples.

2. Materials:

Incurred plasma samples from the gabapentin bioequivalence study.

Validated bioanalytical method for gabapentin in human plasma (typically LC-MS/MS).

Calibrators and quality control samples.

All necessary reagents and solvents as per the validated method.

3. Sample Selection:

Randomly select a predetermined number of incurred samples for reanalysis based on

regulatory requirements (e.g., 10% of the first 1000 samples).

Ensure that the selected samples are distributed around the Cmax and in the terminal

elimination phase of the pharmacokinetic profile.

Include samples from multiple subjects.

4. Reanalysis Procedure:

The reanalysis should be conducted in a separate analytical run from the original analysis,

preferably on a different day.

The same validated bioanalytical method used for the initial analysis must be used for the

reanalysis.[1]

The reanalysis run should include a full set of calibrators and QC samples to ensure the

validity of the run.

The analysts conducting the reanalysis should ideally be blinded to the original results.

5. Data Evaluation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage difference between the initial concentration and the reanalyzed

concentration for each sample using the formula: % Difference = [(Reanalyzed

Concentration - Original Concentration) / Mean Concentration] x 100.

Determine the number of samples that meet the acceptance criterion (i.e., % difference

within ±20%).

Calculate the percentage of samples meeting the acceptance criterion.

6. Acceptance:

The ISR is considered acceptable if at least 67% of the reanalyzed samples meet the

acceptance criterion.

7. Investigation of ISR Failure:

If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to

identify the root cause.

Potential causes for failure could include issues with analyte stability, metabolite interference,

sample handling, or procedural errors.

The investigation and its conclusions must be documented. Corrective and preventive

actions should be implemented, which may include method re-validation.

Bioanalytical Considerations for Gabapentin
The most common bioanalytical method for the quantification of gabapentin in plasma is Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high

sensitivity and selectivity. When developing and validating a method for a gabapentin BE study,

it is important to consider the following:

Metabolites: Gabapentin is not significantly metabolized in humans, which simplifies the

bioanalysis as interference from metabolites is not a major concern.

Potential Interference: While gabapentin itself has few metabolites, co-administered

medications or endogenous compounds could potentially interfere with the analysis. A known
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issue is the potential for gabapentin to interfere with the LC-MS/MS analysis of

amphetamine, highlighting the importance of chromatographic separation.[5][6][7]

Sample Stability: The stability of gabapentin in plasma should be thoroughly evaluated under

various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Visualizing the ISR Workflow and its Role in
Bioequivalence
To better illustrate the process and its significance, the following diagrams created using

Graphviz (DOT language) depict the ISR workflow and its logical connection to the overall

bioequivalence assessment.
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Bioanalytical Phase of BE Study

ISR Evaluation
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Implement corrective actions (e.g., method modification, re-validation)

Repeat sample analysis and ISR

Click to download full resolution via product page

Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.
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Method Validation & Analysis

Reproducibility Verification

Study Conclusion

Validated Bioanalytical Method for Gabapentin
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Caption: Logical Role of ISR in Supporting Bioequivalence Conclusions.
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In conclusion, Incurred Sample Reanalysis is a non-negotiable component of modern

bioequivalence studies. For a widely used drug like gabapentin, demonstrating the ruggedness

and reproducibility of the analytical method through ISR is fundamental to gaining regulatory

approval for a generic product. By adhering to the established guidelines and understanding

the potential bioanalytical challenges, researchers can ensure the generation of high-quality,

reliable data that unequivocally supports the claim of bioequivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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